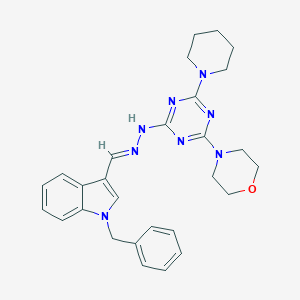![molecular formula C13H10F2N2O4S B301637 5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)
5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as DFP-10917, is a novel small molecule that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to become a valuable tool for cancer treatment.
Mecanismo De Acción
5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione exerts its anticancer effects by targeting the mitotic checkpoint kinase Mps1. This kinase plays a critical role in the regulation of cell division and is overexpressed in many types of cancer cells. 5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione binds to Mps1 and inhibits its activity, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of blood vessels that supply nutrients to tumors, a process known as angiogenesis. In addition, 5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to enhance the efficacy of other anticancer drugs when used in combination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its specificity for Mps1, which makes it a valuable tool for studying the role of this kinase in cancer biology. However, like many small molecules, 5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has limitations in terms of its bioavailability and stability, which can affect its efficacy in vivo.
Direcciones Futuras
Future research on 5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione could explore its potential as a therapeutic agent for cancer treatment. This could involve further preclinical studies to optimize its efficacy and safety, as well as clinical trials to evaluate its effectiveness in humans. In addition, 5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione could be used as a tool to study the role of Mps1 in cancer biology and to identify new targets for cancer therapy.
Métodos De Síntesis
The synthesis of 5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves a multistep process that starts with the reaction of 4-(difluoromethoxy)-3-methoxybenzaldehyde with thiourea to form the intermediate product. This intermediate is then treated with acetic anhydride and acetic acid to yield the final product, 5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Aplicaciones Científicas De Investigación
5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its anticancer properties. In vitro studies have shown that this compound is effective against a variety of cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also demonstrated that 5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can inhibit tumor growth in animal models.
Propiedades
Nombre del producto |
5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
Fórmula molecular |
C13H10F2N2O4S |
Peso molecular |
328.29 g/mol |
Nombre IUPAC |
5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C13H10F2N2O4S/c1-20-9-5-6(2-3-8(9)21-12(14)15)4-7-10(18)16-13(22)17-11(7)19/h2-5,12H,1H3,(H2,16,17,18,19,22) |
Clave InChI |
KECKNLGAEAWVDM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OC(F)F |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-(5-bromo-3-chloro-2-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301554.png)
![ethyl 5-(2-chlorophenyl)-2-[4-(diethylamino)-2-hydroxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301556.png)
![Methyl {[6-({2-[(4-phenyl-1-piperazinyl)carbonyl]benzoyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetate](/img/structure/B301558.png)
![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B301560.png)

![2-[(2E)-1-methyl-2-(thiophen-2-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B301562.png)
![N-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-piperidinylcarbonyl)benzamide](/img/structure/B301563.png)
![N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B301564.png)
![4-chloro-3-(5-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B301567.png)
![4-[(4-{[3-Cyclohexyl-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B301568.png)
![(2Z,5E)-3-cyclohexyl-5-{2,3-dibromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301569.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B301573.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301576.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301577.png)